molecular formula C6H7BrClNS B3337748 4-Bromo-2-aminothiophenol hydrochloride CAS No. 79811-34-0

4-Bromo-2-aminothiophenol hydrochloride

Cat. No. B3337748
Key on ui cas rn: 79811-34-0
M. Wt: 240.55 g/mol
InChI Key: OLMDDJRNCJFNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04442293

Procedure details

A mixture of 20 g (0.083 mole) of 4-bromo-2-aminothiophenol hydrochloride and 270 g of deoxygenated polyphosphoric acid was heated at 70° C. for 4 hours. To this mixture was added a solution containing 22 g (0.11 mole) of p-bromobenzoic acid dissolved in 109 g of sulfolane. The reaction mixture was slowly heated to 200° C. and maintained at that temperature for 1 hour. After cooling, the reaction mixture was poured into a 1:1 water-methanol solution to precipitate the product. The light tan precipitate was filtered, washed with dilute ammonium hydroxide, washed with water, and then air dried. The 2-(4-bromophenyl)-5-bromobenzothiazole was recrystallized from toluene to give 24.5 g (80% of theoretical), m.p. 162°-163° C.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
109 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[C:5]([NH2:10])[CH:4]=1.[Br:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=O)=[CH:14][CH:13]=1.O.CO>S1(CCCC1)(=O)=O>[Br:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]2[S:9][C:6]3[CH:7]=[CH:8][C:3]([Br:2])=[CH:4][C:5]=3[N:10]=2)=[CH:14][CH:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.BrC1=CC(=C(C=C1)S)N
Name
polyphosphoric acid
Quantity
270 g
Type
reactant
Smiles
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO
Step Four
Name
Quantity
109 g
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added a solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly heated to 200° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The light tan precipitate was filtered
WASH
Type
WASH
Details
washed with dilute ammonium hydroxide
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
The 2-(4-bromophenyl)-5-bromobenzothiazole was recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
to give 24.5 g (80% of theoretical), m.p. 162°-163° C.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C=1SC2=C(N1)C=C(C=C2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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